molecular formula C22H28ClN3O3S B2890368 1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898426-45-4

1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2890368
CAS No.: 898426-45-4
M. Wt: 449.99
InChI Key: CREUXMFEELBAGH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-chlorophenyl group linked to a piperidine ring via an ethyl chain, with a 2,5-dimethylphenyl sulfonyl substituent on the piperidine nitrogen.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-16-6-7-17(2)21(15-16)30(28,29)26-14-4-3-5-20(26)12-13-24-22(27)25-19-10-8-18(23)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREUXMFEELBAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial activity, enzyme inhibition, and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C19H24ClN3O2S. The structure features a piperidine ring with a sulfonyl group, which is known to enhance biological activity.

Antibacterial Activity

Research has indicated that compounds containing the 4-chlorophenyl and piperidine moieties exhibit significant antibacterial properties. In a study evaluating various synthesized derivatives, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it was found to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for selected derivatives were significantly lower than those of standard inhibitors, indicating strong potential for therapeutic applications.

Compound IDIC50 (µM)Standard (Thiourea) IC50 (µM)
7l2.14±0.00321.25±0.15
7m0.63±0.001
7n2.17±0.006
7o1.13±0.003

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors within microbial cells or human tissues. The presence of the sulfonyl group is critical for enhancing binding affinity and specificity towards target proteins .

Case Studies

In a notable case study, researchers synthesized a series of oxadiazole derivatives incorporating the piperidine framework, which included the target compound. The results indicated that these derivatives not only inhibited bacterial growth but also showed promise in reducing urease activity, suggesting potential applications in treating conditions like urinary tract infections .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS: 898415-09-3)
  • Structure : Differs by replacing the 2,5-dimethylphenyl sulfonyl group with a 4-fluorophenyl sulfonyl moiety.
  • Molecular Weight : 439.9 g/mol (vs. hypothetical ~455–465 g/mol for the target compound).
  • Activity : Sulfonyl groups enhance binding to hydrophobic enzyme pockets; fluorophenyl groups improve metabolic stability compared to dimethylphenyl .
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea (CAS: 866017-91-6)
  • Structure : Features a simpler 4-chlorophenyl sulfonyl group and an allyl substituent on the urea.
  • Synthesis : Sulfonylation of piperidine derivatives (e.g., ethyl piperidin-3-carboxylate) with 4-chlorobenzenesulfonyl chloride, followed by urea coupling .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
  • Structure : Contains a trifluoromethyl-chlorophenyl urea and a pyridinylmethylthio group.
  • Activity : The trifluoromethyl group enhances lipophilicity and bioavailability, while the thioether linker improves membrane permeability compared to sulfonamides .

Functional Group Impact on Pharmacological Properties

Compound Key Substituents Potential Pharmacological Effects
Target Compound 2,5-dimethylphenyl sulfonyl, ethyl-piperidine Enhanced enzyme inhibition due to bulky sulfonyl group; possible CNS activity
898415-09-3 4-fluorophenyl sulfonyl Improved metabolic stability; moderate enzyme affinity
7n Trifluoromethyl, pyridinylmethylthio High lipophilicity; antimicrobial or kinase inhibition
866017-91-6 Allyl, 4-chlorophenyl sulfonyl Reduced steric hindrance; potential for broader target range

Q & A

Q. What mechanistic studies are critical for elucidating its role in enzyme inhibition?

  • Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Isotope labeling (e.g., ¹⁸O-water) can track hydrolytic activity. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff), while site-directed mutagenesis identifies critical residues for interaction .

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